Penasterone

Description

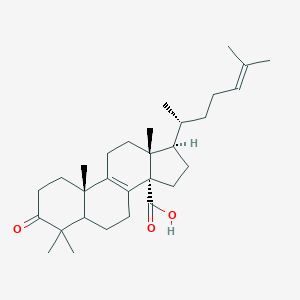

Structure

2D Structure

3D Structure

Properties

CAS No. |

145525-33-3 |

|---|---|

Molecular Formula |

C30H46O3 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-14-18-30(26(32)33)23-11-12-24-27(4,5)25(31)15-16-28(24,6)22(23)13-17-29(21,30)7/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24?,28-,29-,30+/m1/s1 |

InChI Key |

KRBPNFFLXMZLCT-RRKKILLZSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C(=O)O |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C(=O)O |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C(=O)O |

Synonyms |

(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Penasterone

Extraction Techniques from Biological Matrices

The initial step in isolating penasterone involves its extraction from the source organism, typically a marine sponge. This process is designed to efficiently remove the compound from the complex biological matrix. ijisrt.com The general workflow begins with the collection and preparation of the biological sample, followed by extraction using appropriate solvents.

Commonly, the sponge tissue is first dried and then subjected to extraction with an organic solvent. For instance, in studies involving sponges of the genus Penares, the collected specimens are often extracted with ethanol (B145695) (EtOH). researchgate.net This initial extraction yields a crude extract containing a wide variety of the organism's secondary metabolites, including this compound. researchgate.net

Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed in natural product chemistry to partition and concentrate analytes from complex mixtures. ijisrt.comjapsonline.comslideshare.netslideshare.net LLE utilizes the differential partitioning of compounds between two immiscible liquid phases, while SPE separates compounds based on their affinity for a solid sorbent material. ijisrt.comjapsonline.com These methods are crucial for separating the desired lipophilic compounds like this compound from the more polar components of the crude extract. Automation of these extraction techniques can enhance reproducibility and efficiency. gerstelus.com

Chromatographic Separation and Purification Protocols

Following the initial extraction, the resulting crude extract contains a complex mixture of compounds that must be separated to isolate pure this compound. Chromatography is the fundamental technique used for this purification process. journalagent.combioanalysis-zone.com The choice of chromatographic method depends on the properties of the compounds to be separated, such as polarity, size, and charge. journalagent.commetwarebio.com

For the purification of this compound and its analogs, a combination of chromatographic techniques is typically used. researchgate.net Column chromatography is a common first step, often using stationary phases like Sephadex to perform size-exclusion chromatography. researchgate.netmetwarebio.com This is followed by further fractionation using high-performance liquid chromatography (HPLC), which offers higher resolution and efficiency. journalagent.comunmul.ac.id Reversed-phase HPLC, where the stationary phase is nonpolar, is particularly effective for separating triterpenoids like this compound. unmul.ac.id

The process involves a series of steps to gradually enrich the fraction containing the target compound until it is obtained in a pure form. researchgate.net The purity of the isolated compound is often confirmed by re-chromatographing it using analytical HPLC before proceeding to structural analysis. mdpi.com

Table 1: Summary of Chromatographic Protocols for this compound Isolation

| Step | Chromatographic Technique | Stationary Phase Example | Purpose |

|---|---|---|---|

| Initial Fractionation | Column Chromatography | Sephadex | Separation of crude extract into fractions based on molecular size. researchgate.net |

| Purification | High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | High-resolution separation of closely related compounds to yield pure this compound. unmul.ac.idmdpi.com |

| Purity Check | Analytical HPLC | C18 (Reversed-Phase) | Confirmation of the purity of the isolated this compound sample. mdpi.com |

Advanced Spectroscopic Characterization Methods for Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of advanced spectroscopic techniques. researchgate.net These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. mdpi.comajchem-a.com

Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HRESIMS), is used to determine the precise molecular formula of the compound. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure. unmul.ac.id A series of NMR experiments are conducted:

1D NMR: ¹H NMR provides information about the types and number of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. mdpi.comnih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework. researchgate.netunmul.ac.idnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments help in determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space. nih.gov

In some cases, the relative stereochemistry established by NMR is definitively confirmed by single-crystal X-ray diffraction analysis, which provides a three-dimensional model of the molecule. nih.govacs.org

Table 2: Spectroscopic Methods for this compound Structural Elucidation

| Technique | Abbreviation | Information Provided |

|---|---|---|

| High-Resolution Mass Spectrometry | HRESIMS | Determines the exact molecular weight and elemental formula. researchgate.netnih.gov |

| ¹H Nuclear Magnetic Resonance | ¹H NMR | Identifies the chemical environment and connectivity of hydrogen atoms. mdpi.comajchem-a.com |

| ¹³C Nuclear Magnetic Resonance | ¹³C NMR | Identifies the chemical environment of carbon atoms, revealing the carbon backbone. mdpi.comajchem-a.com |

| 2D Correlation Spectroscopy | COSY | Shows correlations between adjacent protons (H-H coupling). unmul.ac.idnih.gov |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton to the carbon it is directly attached to. unmul.ac.idnih.gov |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over two to three bonds, establishing long-range connectivity. unmul.ac.idnih.gov |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are spatially close, helping to define the molecule's 3D stereochemistry. nih.gov |

Source Organisms and Ecological Contexts of Isolation

This compound is a secondary metabolite produced by marine invertebrates, specifically sponges. nih.govupm.edu.my These compounds are not involved in the primary life-sustaining functions of the organism but often play crucial roles in its survival and interaction with the environment. nih.govupm.edu.my

This compound has been isolated from several species of sponges belonging to the genus Penares. researchgate.netnih.gov As sessile, soft-bodied organisms, sponges face intense competition for space and are vulnerable to predation. nih.gov They have evolved to produce a vast arsenal (B13267) of bioactive secondary metabolites as a chemical defense mechanism against predators, competitors, and pathogens. nih.govupm.edu.my The production of compounds like this compound is therefore believed to be an important ecological strategy for the survival of the source sponge. nih.gov

Table 3: Source Organisms of this compound

| Genus | Species | Collection Location | Reference(s) |

|---|---|---|---|

| Penares | Penares incrustans | Okinawan waters | acs.orgnih.gov |

| Penares | Penares sp. | Vietnamese waters | researchgate.netmdpi.comnih.govupm.edu.my |

Chemical Synthesis and Derivatization Research of Penasterone

Total Synthesis Approaches to the Penasterone Core Structure

The total synthesis of complex natural products like this compound represents a formidable challenge in organic chemistry. It requires the development of innovative and efficient synthetic strategies to assemble the intricate polycyclic framework with precise stereochemical control. While a specific total synthesis of this compound itself is not detailed in the provided search results, the literature offers insights into the synthesis of related complex structures, which can be extrapolated to understand potential approaches for this compound.

The construction of polycyclic skeletons, a key feature of this compound, is often achieved through powerful cycloaddition reactions. For instance, cobalt-catalyzed [2+2+2] cycloadditions have been effectively used to assemble smaller components into a larger core structure, a strategy that could be envisioned for creating the pentacyclic system of this compound. frontiersin.org Similarly, the Pauson–Khand reaction, a metal-mediated [2+2+1] cycloaddition, is another valuable tool for constructing cyclopentenone skeletons, which could serve as key intermediates in a synthetic route towards this compound. frontiersin.org

Strategies for the total synthesis of other complex natural products often involve a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together at a late stage. beilstein-journals.orguq.edu.au This method allows for greater flexibility and efficiency. For example, in the synthesis of plakortone D, a sterically congested bicyclic lactone core was assembled using a palladium-induced hydroxycyclization−carbonylation−lactonization sequence. uq.edu.au The installation of chiral centers is another critical aspect, often addressed through asymmetric catalysis or the use of chiral starting materials. wgtn.ac.nz

Semi-synthetic Modifications of this compound Derivatives

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a powerful approach to generate derivatives of complex molecules like this compound. This strategy is often more practical and cost-effective than total synthesis, especially when the natural product is readily available.

Natural triterpenoids often possess limitations such as low solubility or limited activity, which can be overcome through chemical modifications. researchgate.net Common modifications include the preparation of esters, amides, and other conjugates to enhance their properties. researchgate.net For instance, acetylpenasterol, a derivative of this compound, has been isolated and studied, demonstrating that modifications such as acetylation are naturally occurring and can influence biological activity. mdpi.commdpi.com

The goal of semi-synthetic modifications is often to explore the structure-activity relationship (SAR), identifying which parts of the molecule are crucial for its biological effects. wgtn.ac.nzresearchgate.net This knowledge can then guide the design of more potent and selective analogs.

Regioselective and Stereoselective Synthetic Methodologies for this compound Analogs

The development of regioselective and stereoselective synthetic methods is paramount for creating specific analogs of this compound. These methods allow chemists to introduce functional groups at precise locations on the molecule and with a defined three-dimensional arrangement.

Regioselectivity refers to the control of where a chemical reaction occurs on a molecule with multiple reactive sites. For example, the ene reaction of acylnitroso intermediates with parthenolide (B1678480) has been shown to proceed with high regioselectivity, allowing for the synthesis of new derivatives. nih.gov In the context of this compound, regioselective reactions would be crucial for modifying specific positions on the steroid-like core without affecting other functional groups.

Stereoselectivity is the control of the stereochemical outcome of a reaction. Many biological interactions are highly dependent on the precise 3D structure of a molecule. Therefore, the ability to synthesize specific stereoisomers is critical. beilstein-journals.org Techniques like asymmetric dihydroxylation and the use of chiral auxiliaries are commonly employed to achieve high stereoselectivity. uq.edu.au For instance, a concise and stereoselective synthesis of functionalized tetrahydrofuranols has been developed by heating chloropolyols in water, demonstrating that even simple conditions can lead to high stereochemical control. organic-chemistry.org The stereospecific synthesis of various organic molecules, including those with biological relevance, has been a significant focus of research, with methods being developed for different classes of compounds. rsc.orgmdpi.com

Development of Novel this compound Analogs for Research

The development of novel analogs of natural products is a cornerstone of medicinal chemistry and chemical biology research. By systematically modifying the structure of a parent compound like this compound, researchers can probe its mechanism of action, improve its activity, and develop new therapeutic leads.

The design and synthesis of novel analogs are often guided by an understanding of the structure-activity relationship (SAR). nih.gov This involves creating a library of related compounds and evaluating their biological activity to identify key structural features. For example, the synthesis of enkephalin analogues with a 4-anilidopiperidine scaffold was undertaken to enhance their opioid activities. nih.gov

In Vitro Biological Activity and Mechanistic Studies of Penasterone

Cellular Pharmacology Investigations of Penasterone

Investigations into the cellular pharmacology of this compound have revealed its capacity to modulate specific cellular functions and demonstrate efficacy in various cell-based assays.

This compound has been shown to exert significant modulatory effects on key cellular processes, most notably in the context of immune cell response and neuronal cell protection.

One of the primary reported activities of this compound is the inhibition of histamine (B1213489) release from mast cells. nih.govresearchgate.netcabidigitallibrary.orgarchive.org Studies have demonstrated that this compound, along with its analogs penasterol (B1679222) and acetylpenasterol, effectively inhibits IgE-dependent histamine release from rat peritoneal mast cells in a dose-dependent manner. researchgate.netresearchgate.netjst.go.jpkoreascience.kr This action points to a direct interference with the degranulation process in mast cells, a critical event in type I hypersensitivity reactions. researchgate.netcabidigitallibrary.org

Furthermore, this compound has been investigated for its neuroprotective properties. researchgate.netmdpi.com In studies using neuroblastoma Neuro-2a cells, this compound demonstrated a protective effect against neurotoxicity induced by the herbicide paraquat (B189505) (PQ). researchgate.netmdpi.com This neuroprotective activity is associated with its ability to reduce the intracellular levels of reactive oxygen species (ROS) and mitigate mitochondrial dysfunction, which are key cellular processes implicated in PQ-induced cell damage. researchgate.netmdpi.com

The efficacy of this compound has been quantified in specific cell-based models, providing insight into its potency.

In models of allergic response using rat peritoneal mast cells, this compound was found to be a potent inhibitor of anti-IgE-induced histamine release, with a reported half-maximal inhibitory concentration (IC50) of 1.5 µM. epdf.pub This demonstrates significant activity at a micromolar concentration.

| Compound | Cell Model | Inducer | Activity | IC50 Value | Source |

|---|---|---|---|---|---|

| This compound | Rat Peritoneal Mast Cells | Anti-IgE | Inhibition of Histamine Release | 1.5 µM | epdf.pub |

In neuroprotection studies using the Neuro-2a cell line, this compound was evaluated for its ability to protect against paraquat-induced cell damage. mdpi.com While not significantly cytotoxic at concentrations up to 10 µM, it showed protective effects against the toxin. mdpi.com Research on related compounds from the same marine sponge, Penares sp., showed that they could significantly increase the viability of Neuro-2a cells incubated with PQ and decrease intracellular ROS levels. mdpi.comresearchgate.net For instance, at a concentration of 100 µM, this compound resulted in a 24.3% cell death rate in Neuro-2a cells, which was lower than some of its analogs under the same conditions. mdpi.com

| Compound | Cell Model | Assay | Result (at 100 µM) | Source |

|---|---|---|---|---|

| 29-nor-penasterone | Neuro-2a | MTT Assay (Cytotoxicity) | 37.4% Cell Death | mdpi.com |

| This compound | Neuro-2a | MTT Assay (Cytotoxicity) | 24.3% Cell Death | mdpi.com |

| Acetylpenasterol | Neuro-2a | MTT Assay (Cytotoxicity) | 45.6% Cell Death | mdpi.com |

The precise signaling pathways through which this compound exerts its effects are not fully elucidated in the available literature. However, the nature of its observed biological activities allows for inferences about the pathways it may modulate.

The inhibition of IgE-mediated histamine release from mast cells suggests that this compound may interfere with the FcεRI signaling cascade. encyclopedia.pubnih.gov This pathway is initiated by antigen cross-linking of IgE bound to its high-affinity receptor FcεRI on the mast cell surface, leading to a complex series of downstream events involving protein kinases and calcium mobilization that culminate in degranulation. nih.gov While the specific molecular target within this pathway for this compound is unknown, its action disrupts this signal transduction.

In the context of neuroprotection, this compound's ability to reduce ROS levels and preserve mitochondrial function in PQ-treated cells points to an interaction with cellular stress response pathways. researchgate.netresearchgate.net These pathways often involve the modulation of antioxidant enzyme expression and the maintenance of mitochondrial integrity to prevent the initiation of apoptotic cell death. researchgate.netmdpi.com For example, acetylpenasterol, a closely related compound, was found to induce the expression of heat shock protein 70 (Hsp70) in PQ-treated cells, a key component of the cellular cytoprotective machinery. mdpi.com

Receptor Binding and Ligand-Receptor Interactions of this compound

Information regarding the specific receptor binding profile of this compound is limited in scientific literature.

There are no available studies in the searched scientific literature that investigate the binding of this compound to the ecdysone (B1671078) receptor. The ecdysone receptor is a nuclear receptor in insects that forms a heterodimer with the ultraspiracle protein (USP) and binds to steroidal ligands like ecdysone and its analog, ponasterone A, to regulate gene expression. nih.govmdpi.comrcsb.org While extensive research exists on the interaction of ponasterone A and other nonsteroidal agonists with the ecdysone receptor, similar studies for this compound have not been reported. nih.govnih.govmdpi.com

Consistent with the lack of data on its interaction with the ecdysone receptor, there is no quantitative binding affinity data (such as Kd or Ki values) available for this compound with this or any other specified receptor. The IC50 values reported for this compound pertain to its inhibitory effects in cellular assays, not direct receptor binding. epdf.pub

Enzymatic Modulation and Inhibition Kinetics by this compound

This compound, a naturally occurring compound, has demonstrated notable effects on various enzymatic pathways in laboratory settings. Research into its bioactivity has revealed its potential to modulate enzymes involved in inflammatory and oxidative stress processes.

Histamine Release Inhibition from Mast Cells by this compound

This compound has been shown to inhibit the release of histamine from mast cells, a key event in allergic reactions. nih.govarchive.org In in vitro studies using rat mast cells, this compound dose-dependently suppressed anti-IgE-induced histamine release. nih.gov The concentration of this compound required for 50% inhibition (IC50) of this release was determined to be 1.5 microM. nih.gov The proposed mechanism for this inhibitory action involves the modulation of phospholipase A2 (PLA2) activity. nih.gov this compound was found to inhibit PLA2, an enzyme crucial for the release of arachidonic acid, a precursor for various inflammatory mediators. nih.gov This suggests that by hindering PLA2, this compound effectively curtails the cascade of events leading to histamine release from mast cells. nih.gov

Table 1: Inhibitory Effect of this compound on Histamine Release

| Cell Type | Inducer | This compound IC50 | Proposed Mechanism |

| Rat Mast Cells | anti-IgE | 1.5 µM | Inhibition of Phospholipase A2 (PLA2) activity nih.gov |

Effects of this compound on Cytokine Production in Cellular Models

The immunomodulatory properties of this compound extend to its influence on cytokine production. Cytokines are signaling proteins that play a critical role in regulating inflammatory responses. In various cellular models, this compound has been observed to modulate the secretion of these key inflammatory mediators. While specific studies detailing this compound's direct impact on a wide range of cytokines are still emerging, the inhibition of pathways that lead to cytokine release, such as the PLA2 pathway, suggests an indirect regulatory role. nih.gov The inhibition of histamine release from mast cells, for instance, is often linked to a broader anti-inflammatory effect that includes the modulation of cytokine synthesis and release. plos.org Further research is needed to fully elucidate the specific cytokines targeted by this compound and the precise mechanisms of their regulation in different cell types.

Modulation of Oxidative Stress-Related Enzymes by this compound

This compound has been investigated for its ability to modulate enzymes that are central to managing oxidative stress within cells. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. sinobiological.com Antioxidant enzymes play a crucial role in this detoxification process. sinobiological.com Studies have shown that compounds with structures similar to this compound can influence the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.orgmdpi.com These enzymes are responsible for converting ROS into less harmful substances. sinobiological.com The modulation of these enzymes by this compound suggests a potential mechanism by which it could help to mitigate cellular damage caused by oxidative stress. nih.gov

Neuroprotective Mechanisms of this compound in Cellular Systems

Emerging research highlights the neuroprotective potential of this compound in cellular models of neurological damage. These studies point towards its ability to counteract key drivers of neuronal cell death, such as oxidative stress and mitochondrial dysfunction.

Attenuation of Reactive Oxygen Species Levels by this compound

This compound has demonstrated the ability to reduce intracellular levels of reactive oxygen species (ROS) in neuronal cells, a key factor in its neuroprotective effects. nih.gov In studies using Neuro-2a cells, a neuroblastoma cell line, this compound was shown to diminish the increased ROS levels induced by toxins like paraquat. nih.gov Elevated ROS can lead to significant cellular damage, including harm to DNA, proteins, and lipids, ultimately causing cell death. bmglabtech.commdpi.com By lowering ROS levels, this compound helps to protect neuronal cells from this oxidative damage. nih.gov This ROS-attenuating capacity is a significant aspect of its neuroprotective mechanism. nih.govresearchgate.net

Mitochondrial Function Preservation Studies with this compound

The preservation of mitochondrial function is another critical component of this compound's neuroprotective action. nih.gov Mitochondria are vital for cellular energy production and are also a primary source of ROS. sygnaturediscovery.com Mitochondrial dysfunction is a common feature in many neurodegenerative diseases. frontiersin.org Studies have indicated that this compound can help to diminish mitochondrial dysfunction in neuronal cells exposed to toxins. nih.gov This includes the restoration of the mitochondrial membrane potential, which is crucial for maintaining mitochondrial integrity and function. nih.gov By preserving mitochondrial health, this compound helps to ensure a stable energy supply for the cell and reduces the likelihood of apoptosis, or programmed cell death, being initiated. nih.govsygnaturediscovery.com

Table 2: Neuroprotective Effects of this compound in a Cellular Model

| Cellular Model | Toxin | Effect of this compound |

| Neuro-2a cells | Paraquat | Reduced intracellular ROS levels nih.gov |

| Neuro-2a cells | Paraquat | Diminished mitochondrial dysfunction nih.gov |

Heat Shock Protein Expression Modulation by this compound

This compound has been investigated for its role in modulating the expression of heat shock proteins (HSPs), which are crucial for cellular protection against stress. In a study utilizing a paraquat (PQ)-induced neurotoxicity model in Neuro-2a neuroblastoma cells, this compound (referred to as compound 4) was observed to influence the levels of Heat Shock Protein 70 (Hsp70). nih.gov

The research demonstrated that while this compound alone did not affect the basal expression of Hsp70 in untreated Neuro-2a cells, it did show a modulatory effect in the presence of the neurotoxin paraquat. nih.gov In cells treated with paraquat, which typically causes cellular stress, the addition of this compound led to an increase in the intracellular levels of Hsp70. nih.gov This upregulation of Hsp70 is suggestive of a potential protective mechanism, as Hsp70 is a molecular chaperone that aids in protein folding and prevents the aggregation of damaged proteins under stress conditions. nih.gov

The study quantified the effect of this compound on Hsp70 expression in paraquat-treated cells. The data indicated a notable increase in Hsp70 levels in the presence of this compound compared to cells treated with paraquat alone. nih.gov

Table 1: Effect of this compound on Hsp70 Protein Expression in Paraquat-Treated Neuro-2a Cells

| Treatment Group | Relative Hsp70 Level (Fold Change vs. PQ-Treated) |

|---|---|

| Paraquat (PQ) | 1.00 |

| This compound + PQ | ~1.3 |

Data is estimated from graphical representations in the source and represents the approximate fold change. nih.gov

This modulation of Hsp70 expression by this compound in a stress-induced cellular model points towards its potential involvement in cellular defense and survival pathways. nih.gov

Neurite Outgrowth and Morphological Recovery Induced by this compound

The neuroprotective potential of this compound has also been evaluated through its effects on neurite outgrowth and the morphological recovery of neuronal cells under neurotoxic stress. A study using paraquat (PQ) to induce neuronal damage in Neuro-2a cells found that this compound (compound 4) played a role in mitigating this damage and promoting recovery. aanda.org

Paraquat exposure was shown to significantly inhibit neurite outgrowth, reducing the number of cells with neurites, the average length of these neurites, and the average number of neurites per cell. aanda.org However, the co-treatment with this compound demonstrated a restorative effect on these morphological parameters. aanda.org

Specifically, this compound was found to increase the percentage of neurite-bearing cells in the presence of paraquat, suggesting it helps in the initiation or maintenance of neurites. aanda.org Furthermore, it positively influenced the average length of neurites and the average number of neurites per cell, indicating a role in promoting neurite elongation and branching, which are critical for neuronal connectivity and function. aanda.org

Table 2: Effect of this compound on Neurite Outgrowth in Paraquat-Treated Neuro-2a Cells

| Parameter | Control | Paraquat (PQ) | This compound + PQ |

|---|---|---|---|

| Neurite-Bearing Cells (%) | ~30% | ~10% | ~20% |

| Average Neurite Length (µm) | ~45 µm | ~32 µm | ~40 µm |

| Average Number of Neurites per Cell | ~1.4 | ~1.2 | ~1.3 |

Data is estimated from graphical representations in the source. aanda.org The study used a this compound concentration of 10 µM. aanda.org

These findings highlight this compound's capacity to induce neurite outgrowth and facilitate the morphological recovery of neuronal cells subjected to oxidative stress, underscoring its potential neuroprotective activities in vitro. aanda.org

Structure Activity Relationship Sar Studies of Penasterone Analogs

Systematic Chemical Modifications and Their Biological Impact on Penasterone Activity

The biological activity of a steroid is highly sensitive to minor alterations in its structure. britannica.comcore.ac.uk For this compound, as with other lanostane (B1242432) triterpenoids, modifications would be systematically applied to its core structure and peripheral functional groups to map out the SAR landscape. This process helps in designing new analogs with potentially enhanced or more specific activities. mdpi.comresearchgate.net

Ring Contraction/Expansion: Creating variants like B-norsteroids, which lack a carbon in the B-ring, can significantly alter pharmacological properties. researchgate.net

Introduction of Unsaturation: Creating double bonds, for instance, a Δ4,9-dien-3-one system, is a known modification in other steroid series that can influence activity. nih.gov In some steroids, unsaturation of ring B has been shown to decrease activity. uomustansiriyah.edu.iq

A-seco Skeleton: For some lanostane triterpenoids, an A-seco-23→26 lactone skeleton (where the A-ring is opened) has been identified as a key feature for potent anti-adipogenesis activity, a principle that could be explored for this compound analogs. mdpi.comresearchgate.net

Introduction of Heteroatoms: Replacing one or more carbon atoms within the steroidal rings with atoms like nitrogen or oxygen can lead to improved biological activities. researchgate.net

Table 1: Illustrative Examples of Steroid Nucleus Modifications and Potential Biological Impact This table illustrates general principles of steroid modification; specific outcomes for this compound would require experimental validation.

| Modification Type | Structural Change Example | General Observed Effect on Activity | Potential Rationale |

|---|---|---|---|

| Ring Contraction | B-Nor (B-ring becomes 5-membered) | Significant change in pharmacological profile researchgate.net | Alters overall molecular geometry and fit to receptor. researchgate.net |

| Ring Opening | A-seco (A-ring is cleaved) | Can enhance specific activities (e.g., anti-adipogenic) mdpi.comresearchgate.net | Increases flexibility and exposes new interaction points. |

| Dehydrogenation | Introduction of C=C double bonds | Can increase or decrease potency depending on position nih.govuomustansiriyah.edu.iq | Flattens the ring system, affecting steric and electronic properties. uomustansiriyah.edu.iq |

The type, position, and orientation (α or β) of substituents on the steroid nucleus are critical determinants of biological activity. britannica.com For lanostane triterpenoids, studies have shown that hydroxyl groups, carboxylic acid moieties, and side-chain unsaturation are particularly important. nih.govsigmaaldrich.com

Key findings from related compounds that could guide the study of this compound include:

Hydroxyl (OH) Groups: The presence and position of OH groups are crucial. For some lanostane triterpenoids, an OH substituent at C-3 and C-11 enhances α-glucosidase inhibitory activity. nih.govsigmaaldrich.com The introduction of hydroxyl groups at C-7 has also been explored to generate novel pharmacological activities in other steroids. acs.org

Side Chain Modifications: The side chain is a primary site for modification. A carboxylic group in the side chain can be essential for certain activities. nih.govsigmaaldrich.com The presence of double bonds in the side chain (e.g., at C-24 and C-25) can also be necessary to increase inhibitory effects. sigmaaldrich.com

Halogenation: The introduction of electron-withdrawing groups like fluorine or chlorine can increase lipophilicity and alter electronic interactions with a target, often enhancing potency. core.ac.ukresearchgate.net For example, combining 6-fluoro and 9-fluoro substituents has been predicted to have a synergistic effect on the anti-inflammatory activity of some corticosteroids. core.ac.uk

D-Ring Substituents: Modifications to the D-ring play a major role in balancing agonist versus antagonist activity in certain classes of steroids. For example, a 17α-acetoxy-17β-acetyl substitution can produce a potent antagonist, while a 16α-ethyl-17β-acetyl group can result in a potent agonist. nih.gov

Table 2: Illustrative Substituent Effects on the Activity of Steroid/Triterpenoid (B12794562) Analogs This table illustrates general principles from related compound classes; specific outcomes for this compound would require experimental validation.

| Position | Substituent Type | General Observed Effect on Activity | Reference Class |

|---|---|---|---|

| C-3 | Hydroxyl (OH) | Often important for activity; enhances α-glucosidase inhibition. nih.govsigmaaldrich.com | Ganoderma Lanostanes |

| C-11 | Hydroxyl (OH) | Important feature for α-glucosidase inhibition. nih.govsigmaaldrich.com | Ganoderma Lanostanes |

| C-16 / C-17 | Varies (e.g., ethyl, acetyl) | Can determine agonist vs. antagonist profile. nih.gov | 11β-Aryl Steroids |

| Side Chain | Carboxylic Acid (-COOH) | Can be essential for target recognition. nih.govsigmaaldrich.com | Ganoderma Lanostanes |

| Side Chain | Unsaturation (C=C) | Can improve inhibitory activity. nih.govsigmaaldrich.com | Ganoderma Lanostanes |

| C-6 / C-9 | Fluorine (F) | Can synergistically enhance anti-inflammatory activity. core.ac.uk | Corticosteroids |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a compound like this compound, QSAR studies would be employed to predict the activity of novel, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts. oncotarget.comnih.gov Such models have been successfully built for other lanostane-type triterpenoids to predict their cytotoxic effects. oncotarget.comresearchgate.net

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. For a potential QSAR study on this compound and its analogs, a diverse set of descriptors would be calculated, including:

Physicochemical Properties: These include lipophilicity (logP), molecular weight, and molar refractivity.

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO).

Steric/Topological Descriptors: These describe the size, shape, and branching of the molecule.

3D Descriptors: In 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA), descriptors represent the steric and electrostatic fields surrounding the molecule. oncotarget.comresearchgate.net

Once descriptors are calculated for a training set of this compound analogs with known activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that relates the descriptors to the activity. oncotarget.comnih.govresearchgate.net

A QSAR model's utility depends on its ability to accurately predict the activity of new compounds. nih.gov Rigorous validation is essential to ensure the model is robust and not a result of chance correlation. Key validation steps include:

Internal Validation: Techniques like leave-one-out cross-validation are used to test the model's internal consistency and stability. The resulting cross-validated correlation coefficient (Q²) is a key metric.

External Validation: The model's true predictive power is assessed using an external test set—a group of compounds that were not used during model development. The model's predictions for this set are compared to their experimentally determined activities. The predictive correlation coefficient (R²_pred) is calculated for this purpose.

Applicability Domain: A crucial step is to define the model's applicability domain, which specifies the chemical space in which the model can make reliable predictions.

In studies on other lanostane triterpenoids, 3D-QSAR models have been developed that show good correlation between experimental and predicted inhibitory activities, demonstrating the feasibility of this approach. researchgate.netresearchgate.net

Pharmacophore Elucidation and Optimization for this compound Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govnih.gov For this compound, a pharmacophore model would serve as a 3D template of its crucial interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic features. nih.gov

This model can be developed in two primary ways:

Ligand-Based: By aligning a set of active this compound analogs and extracting the common chemical features responsible for their activity. nih.gov

Structure-Based: If the 3D structure of this compound's biological target is known, the key interaction points within the binding site can be directly mapped to create a pharmacophore.

Once a pharmacophore model for this compound's activity is established, it becomes a powerful tool for drug discovery. It can be used for virtual screening of large compound databases to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov This approach has been successfully used to identify lanostane-type triterpenes from natural sources as potential ligands for specific receptors. nih.govnih.gov Subsequent optimization would involve modifying lead compounds to better fit the pharmacophore model, thereby enhancing potency and selectivity.

Target Identification and Validation Research for Penasterone

Experimental Approaches for Penasterone Target Discovery

The identification of the specific molecular targets of a bioactive compound like this compound is a critical step in understanding its mechanism of action and potential therapeutic applications. Modern drug discovery employs several powerful experimental strategies to uncover these targets. These approaches range from unbiased, large-scale screening of proteins and genes to observing the compound's effects on cellular phenotypes.

Proteomics-Based Target Identification of this compound

Proteomics, the large-scale study of proteins, is a cornerstone of modern target identification. metwarebio.com By analyzing the entire set of proteins (the proteome) in a cell or tissue, researchers can pinpoint which proteins a compound interacts with. silantes.com This approach is particularly valuable because it provides a direct, functional snapshot of cellular processes, bridging the gap between genetic information and disease pathology. genewiz.com Chemical proteomics, a sub-discipline, uses specialized techniques to identify the direct binding partners of a small molecule within a complex biological sample, which can reveal both intended targets and potential off-target effects. mdpi.com

Several quantitative proteomics methods can be employed for target discovery. silantes.commdpi.com These techniques allow for the comparison of protein abundance and states between untreated and compound-treated samples, revealing the downstream effects of the compound's activity and helping to identify key proteins in disease pathways. silantes.com Mass spectrometry (MS) is a fundamental technology in proteomics, used to identify and quantify thousands of proteins in a single experiment. silantes.com

While specific, large-scale proteomics studies dedicated to this compound are not extensively detailed in the literature, these methods represent a powerful strategy to elucidate its molecular targets. For instance, applying proteomics to cells treated with this compound could identify the specific proteins involved in its observed neuroprotective and anti-allergic effects.

Table 1: Overview of Proteomics-Based Target Identification Methods

| Method | Description | Application in Target ID |

|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Uses active site-directed chemical probes to map the functional state of enzyme families directly in complex proteomes. mdpi.com | Identifies the enzyme families that a compound interacts with, focusing on functional changes. mdpi.com |

| Compound-Centric Chemical Proteomics (CCCP) | Employs a modified version of the small molecule (a probe) to "fish" for its binding partners in a cell lysate, which are then identified by mass spectrometry. mdpi.com | Directly identifies the proteins that physically bind to the compound of interest. |

| Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | Cells are cultured in media containing "heavy" or "light" amino acids. The proteomes of treated and untreated cells are mixed, and mass spectrometry is used to quantify relative protein abundance changes. mdpi.com | Quantifies changes in protein expression levels induced by the compound, providing clues about affected pathways. mdpi.com |

| Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA) | Based on the principle that a protein's thermal stability changes upon ligand binding. The proteome is heated, and the remaining soluble proteins are quantified to see which were stabilized by the compound. biognosys.com | Identifies direct targets by measuring increased thermal stability upon compound binding in live cells or lysates. biognosys.com |

Genetic Perturbation Studies (e.g., RNAi, CRISPR-Cas9) for this compound Targets

Genetic perturbation technologies are powerful tools for identifying and validating drug targets by systematically altering gene expression. axxam.com By knocking down or knocking out specific genes, researchers can determine which ones are essential for a compound's biological activity. The two most prominent methods are RNA interference (RNAi) and CRISPR-Cas9. biomedres.us

RNAi utilizes small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) to degrade specific messenger RNA (mRNA) molecules, which prevents the synthesis of the corresponding protein and results in a temporary "knockdown" of gene expression. biomedres.usnih.gov This allows for the rapid assessment of the consequences of reduced protein levels. nih.gov

CRISPR-Cas9 is a more recent and revolutionary gene-editing tool that can be used to create precise, permanent modifications to the DNA of a cell, leading to a complete gene "knockout". biomedres.uscrisprtx.com The system uses a guide RNA (gRNA) to direct the Cas9 enzyme to a specific genomic locus, where it cuts the DNA. crisprtx.com A variation called CRISPR interference (CRISPRi) uses a deactivated Cas9 (dCas9) enzyme to block transcription without altering the DNA sequence, achieving a knockdown effect similar to RNAi but at the transcriptional level. wikipedia.org

While RNAi has been a workhorse for loss-of-function studies, CRISPR technology is often considered more precise with fewer off-target effects. nih.gov In the context of this compound, a large-scale screen using either an shRNA or CRISPR library could identify which gene knockdowns or knockouts abolish its protective effects on neuronal cells or its ability to inhibit mast cell degranulation, thereby revealing its essential molecular targets.

Table 2: Comparison of RNAi and CRISPR-Cas9 for Target Identification

| Feature | RNA Interference (RNAi) | CRISPR-Cas9 |

|---|---|---|

| Mechanism | Post-transcriptional silencing via mRNA degradation. biomedres.us | Gene editing at the DNA level, leading to gene knockout. biomedres.us |

| Effect | Temporary gene "knockdown". biomedres.us | Permanent gene "knockout". biomedres.us |

| Level of Action | mRNA level. wikipedia.org | DNA level. wikipedia.org |

| Off-Target Effects | Can have significant off-target effects, often through miRNA-like seed sequence interactions. nih.gov | Generally considered to have fewer and more predictable off-target effects. nih.gov |

| Application | Widely used for large-scale loss-of-function screens to identify genes involved in a specific phenotype. nih.gov | Enables precise gene knockout, correction, or insertion; also used for large-scale screens. crisprtx.comembopress.org |

High-Throughput Phenotypic Screening for this compound's Cellular Targets

Phenotypic screening is a drug discovery strategy that identifies bioactive compounds based on their ability to produce a desired change in a cell or organism's observable characteristics (phenotype), often without prior knowledge of the molecular target. technologynetworks.com This approach is powerful because it assesses a compound's effect in the complex environment of a whole biological system, which can reveal novel mechanisms of action. hotspotthera.com

Modern phenotypic screens often utilize automated microscopy and high-content imaging to analyze the effects of thousands of compounds on cellular models. biocompare.com These models can range from simple cultured cell lines to more physiologically relevant systems like 3D organoids or small organisms such as zebrafish embryos. technologynetworks.comnih.gov By screening large libraries of compounds, researchers can identify "hits" that, for example, protect cells from a toxin, reverse a disease-related morphological change, or inhibit an inflammatory response. nih.govnih.gov

The discovery of this compound's biological activities, such as its neuroprotective effects against paraquat-induced damage or its anti-allergic properties, is consistent with the output of a phenotypic screening campaign. mdpi.comresearchgate.net A high-throughput screen could be designed to specifically look for compounds that increase the viability of neurotoxin-treated cells or inhibit the release of inflammatory mediators, which could lead to the identification of this compound or similar molecules. nih.gov Once a hit is identified, secondary assays and target deconvolution methods, such as proteomics, are used to determine the molecular target. biocompare.com

Table 3: Examples of Phenotypic Screening Models

| Model Type | Description | Relevance |

|---|---|---|

| 2D Monolayer Cultures | Cells grown as a single layer on a flat surface. technologynetworks.com | Widely used for high-throughput screening of cytotoxicity and basic cellular functions. technologynetworks.com |

| 3D Organoids/Spheroids | Cells grown in three-dimensional structures that better mimic the architecture and function of native tissue. technologynetworks.com | Provides a more physiologically relevant context for assessing compound effects. technologynetworks.com |

| Primary Human Cells | Cells isolated directly from tissue, blood, or differentiated from stem cells. biocompare.com | Offers high biological relevance for studying disease-specific pathophysiology. biocompare.com |

| Zebrafish Embryos | Small, transparent vertebrate organisms that develop rapidly. nih.gov | Allows for in vivo screening of compound effects on whole-organism development and disease models. biocompare.comnih.gov |

Validation of Identified Biological Targets of this compound

Once a potential target for this compound is identified, it must be validated. excelra.com Target validation is the process of demonstrating that modulating the identified target with a compound leads to the desired therapeutic effect in a disease-relevant model. excelra.cominovotion.com This crucial step builds confidence that the target is responsible for the compound's activity and increases the likelihood of success in further development. biognosys.com

Functional Assays for this compound Target Engagement

Functional assays are essential for confirming that a compound's interaction with its identified target translates into a measurable biological effect. pelagobio.com These assays move beyond simple binding and demonstrate that the compound is actively modulating the target's function within a cellular pathway. pelagobio.com Target engagement assays confirm that the compound reaches and interacts with its target in a cellular environment, which is a prerequisite for functional activity. discoverx.comnih.gov

Research on this compound has provided findings from functional assays that point to its biological activities. For example, studies have shown that this compound inhibits the release of histamine (B1213489) from rat peritoneal mast cells that have been stimulated with anti-immunoglobulin E, indicating a direct modulatory effect on the allergic response pathway. researchgate.net Furthermore, in a model of neurotoxicity, this compound was found to influence the expression of Heat Shock Protein 70 (Hsp70) in paraquat-treated Neuro-2a cells, suggesting engagement with cellular stress-response pathways. mdpi.com

Table 4: Reported Functional Effects of this compound

| Assay/Model System | Finding | Implied Functional Activity | Source |

|---|---|---|---|

| Rat Peritoneal Mast Cells | This compound inhibits histamine release induced by anti-IgE in a dose-dependent manner. | Anti-allergic; modulation of mast cell degranulation pathway. | researchgate.net |

| Paraquat-treated Neuro-2a cells | This compound restored the level of Heat Shock Protein 70 (Hsp70) by 56% in toxin-treated cells. | Neuroprotective; engagement with cellular stress and protein-folding machinery. | mdpi.com |

Mechanistic Confirmation of this compound-Target Interaction

Confirming the precise mechanism of how this compound interacts with its target is the final step in validation. This involves experiments designed to understand the interaction at a molecular level. For instance, if a target is an enzyme, researchers would perform kinetic studies to determine if the compound acts as a competitive or non-competitive inhibitor. cabidigitallibrary.org

The validation process aims to build a solid chain of evidence linking the compound to the target and the target to the disease phenotype. plengegen.com For this compound, the observation that it modulates Hsp70 levels in response to paraquat-induced stress is a key mechanistic clue. mdpi.com Hsp70 is a molecular chaperone that helps cells cope with stress by preventing protein aggregation and assisting in protein folding. The upregulation of Hsp70 is recognized as a cytoprotective mechanism. mdpi.com Therefore, a plausible mechanism is that this compound's neuroprotective effect is mediated, at least in part, through the induction or stabilization of the Hsp70 stress response. Further studies would be needed to determine if this compound binds directly to Hsp70, to a transcription factor that regulates Hsp70 expression, or to another protein upstream in the stress-signaling pathway.

In Silico Modeling and Computational Studies of Penasterone

Molecular Docking Simulations for Penasterone Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or nucleic acid, to form a stable complex. wikipedia.org The process involves sampling various conformations and orientations of the ligand within the binding site of the target and then using a scoring function to estimate the strength of the interaction, or binding affinity. wikipedia.orgijapr.in This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding the molecular basis of ligand-target recognition. wikipedia.org

In the context of this compound, molecular docking simulations can be employed to investigate its interactions with various potential protein targets. Although direct studies on this compound are not widely published, research on the related ecdysteroid, ecdysterone, provides a clear blueprint for this approach. For instance, molecular modeling experiments were conducted to understand the anabolic effects of ecdysterone, where it was docked into the crystal structures of estrogen receptor α (ERα), estrogen receptor β (ERβ), and the androgen receptor (AR). nih.gov Such studies help to hypothesize the mechanism of action by comparing the binding poses and interaction patterns with those of endogenous ligands. nih.gov

The general procedure for a molecular docking simulation with a compound like this compound would involve:

Preparation of the Target and Ligand: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB), and preparing the 3D structure of this compound. nih.gov

Defining the Binding Site: Identifying the specific pocket or active site on the target protein where the ligand is expected to bind. nih.gov

Docking Calculation: Using software (e.g., AutoDock, Glide) to systematically place the this compound molecule into the defined binding site in numerous possible orientations and conformations. ijapr.in

Scoring and Analysis: Ranking the generated poses based on a scoring function that calculates the predicted binding energy. The top-ranked poses are then analyzed to understand the specific interactions driving the binding. nih.gov

Following a molecular docking simulation, a detailed analysis of the binding site provides critical insights into the nature of the ligand-target interaction. This involves identifying the specific amino acid residues of the protein that interact with the ligand and characterizing the types of chemical interactions involved, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. plos.orgplos.org

For this compound, this analysis would reveal which parts of its steroid backbone and hydroxyl groups are critical for binding to a specific target. Studies on other ecdysteroids have demonstrated the utility of this approach. For example, in silico molecular docking of ecdysterone into the androgen receptor (AR) revealed an unfavorable binding pose where its hydroxyl groups created steric interference, and a key water molecule was displaced, leading to a poor interaction pattern compared to the native ligand, testosterone. nih.gov Conversely, docking studies of the ecdysteroid viticosterone E with the enzyme tyrosinase identified specific, favorable hydrogen bond interactions with the residues Gly281, Asn81, and His85 within the binding pocket. mdpi.comnih.gov

Analysis of the ecdysone (B1671078) receptor (EcR), a primary target for ecdysteroids in arthropods, shows that the binding site for ecdysteroids like Ponasterone-A is largely conserved across different insect orders. ijcmas.com The structural analysis highlights that the aliphatic side chain of the ecdysteroid links into a large lobe at the upper end of the binding site. ijcmas.com Such detailed interaction profiles are essential for understanding binding specificity and for designing analogs with improved affinity or selectivity.

A hypothetical interaction profile for this compound with a target receptor could be summarized in a table, detailing the interacting residues and the nature of the bonds, as illustrated by findings for related compounds.

Table 1: Example of a Predicted Interaction Profile for an Ecdysteroid with a Target Enzyme This table is based on findings for Viticosterone E docked into the tyrosinase enzyme and serves as an illustrative example for the type of data generated.

| Interacting Residue | Interaction Type |

|---|---|

| Gly281 | Hydrogen Bond |

| Asn81 | Hydrogen Bond |

| His85 | Hydrogen Bond |

| Various | Hydrophobic Interactions |

Data derived from studies on Viticosterone E. mdpi.comnih.gov

A key outcome of molecular docking is the prediction of binding affinity, typically expressed as a scoring value (e.g., in kcal/mol), which estimates the free energy of binding. nih.gov Lower (more negative) scores generally indicate stronger, more favorable binding. nih.gov This predictive capability is invaluable for comparing a series of related compounds, such as this compound and its analogs, to identify which modifications might enhance binding to a target protein. chemrxiv.orgresearchgate.netbiorxiv.org

For this compound, a computational chemist could create a library of virtual analogs by modifying its chemical structure (e.g., adding or removing hydroxyl groups, altering the side chain). These analogs would then be docked to a target receptor, and their predicted binding affinities would be compared to that of the parent this compound molecule. This allows for a rational, structure-guided approach to lead optimization.

Table 2: Illustrative Docking Scores for Ecdysteroid Analogs Against a Target This table presents hypothetical data to illustrate how binding affinities of analogs would be compared.

| Compound | Predicted Binding Affinity (kcal/mol) |

|---|---|

| This compound | -8.5 |

| Analog A (modified side chain) | -9.2 |

| Analog B (fewer hydroxyls) | -7.1 |

Molecular Dynamics Simulations for this compound Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. ebsco.com Unlike the more static picture provided by molecular docking, MD simulations offer a dynamic view of how a protein-ligand complex behaves in a simulated physiological environment (e.g., in water). mdpi.complos.org This technique is crucial for understanding the conformational flexibility of both the ligand and the target protein, assessing the stability of the binding pose predicted by docking, and observing how the system changes over nanoseconds or even microseconds. youtube.comnih.gov

For this compound, an MD simulation would typically follow these steps:

System Setup: The top-ranked this compound-protein complex from molecular docking is placed in a simulation box, which is then filled with water molecules and ions to mimic a biological environment. plos.org

Energy Minimization: The initial system's energy is minimized to remove any steric clashes or unfavorable geometries. plos.org

Heating and Equilibration: The system is gradually heated to a physiological temperature (e.g., 300K), and the pressure is stabilized. This allows the system to relax into a more realistic and stable state. plos.org

Production Run: The simulation is run for an extended period, during which the trajectories (positions, velocities, and energies) of all atoms are saved at regular intervals. youtube.com

Analysis of the MD trajectory for the this compound-protein complex can reveal:

Conformational Stability: By calculating the Root Mean Square Deviation (RMSD), one can assess whether the protein and the bound this compound molecule remain stable or undergo significant conformational changes. mdpi.com

Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) can identify which parts of the protein and ligand are rigid and which are more flexible. mdpi.com

Interaction Stability: The simulation allows for monitoring the persistence of key interactions (like hydrogen bonds) identified in the docking pose over time.

While specific MD studies on this compound are not documented in the literature, this powerful technique is essential for validating docking results and gaining a deeper understanding of the dynamic nature of its interaction with biological targets. nih.gov

Virtual Screening for this compound Analog Discovery and Lead Optimization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. nuvisan.combiorxiv.org This approach significantly reduces the number of compounds that need to be tested experimentally, saving time and resources. nuvisan.com There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Large compound databases are docked into the target's binding site, and compounds are ranked based on their predicted binding affinity. nuvisan.combiorxiv.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of a known active ligand (like this compound) as a template. The screening searches for other compounds in a library that have similar chemical features (e.g., shape, pharmacophores). nuvisan.com

To discover novel analogs of this compound, a virtual screening campaign could be initiated. For example, using SBVS, a library of millions of commercially available or synthetically feasible compounds could be docked against a selected target for which this compound shows activity. optibrium.com The top-scoring hits would then be prioritized for experimental testing. This process can lead to the discovery of entirely new chemical scaffolds that mimic the binding mode of this compound but possess different core structures, potentially leading to improved properties. nuvisan.com This strategy is particularly useful for finding lead compounds for targets that are difficult to screen using high-throughput experimental methods. nuvisan.combiorxiv.org

Computational Predictions of this compound Metabolic Pathways

Computational methods can also be used to predict the metabolic fate of a compound within an organism. nih.govosti.gov Predicting the metabolic pathways of a molecule like this compound is essential for understanding its biosynthesis in plants or its breakdown (catabolism) and potential transformations in a mammalian system. osti.govmdpi.com These predictions often rely on integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) and using machine learning or rule-based systems. nih.govosti.gov

The prediction of metabolic pathways for a plant-derived metabolite like this compound can be approached in several ways:

Sequence Similarity: The enzymes responsible for biosynthesizing this compound can be hypothesized by finding genes in the plant's genome that are similar in sequence to known enzymes from related pathways (e.g., other steroid biosynthesis pathways). osti.gov

Gene Co-expression: Genes that are part of the same metabolic pathway are often expressed together under similar conditions. By analyzing transcriptome data, researchers can identify clusters of co-expressed genes that may encode the enzymes in the this compound pathway. osti.gov

Metabolic Gene Clusters: In many plants, the genes for a specific metabolic pathway are physically located next to each other on a chromosome. Computational algorithms can scan a plant's genome to find these clusters. nih.gov

For predicting how this compound might be metabolized in humans, computational tools can model the interactions of the compound with key metabolic enzymes, such as the Cytochrome P450 family. These models predict the most likely sites on the this compound molecule that will be oxidized or otherwise modified, providing insights into its potential metabolites. While specific predictions for this compound are not published, the general frameworks for predicting the metabolism of xenobiotics are well-developed and could be readily applied. nih.gov

Comparative Academic Studies of Penasterone

Comparison with Other Ecdysteroids and Triterpenoids

Penasterone is a lanostane-type triterpenoid (B12794562) originally isolated from the marine sponge Penares incrustans and later from other sponges of the Penares genus. acs.orgresearchgate.net Its properties and activities are best understood when contextualized against other members of the triterpenoid class and the structurally related ecdysteroids.

This compound is fundamentally a triterpenoid, a class of compounds derived from a C30 precursor. acs.org Specifically, it possesses a lanostane (B1242432) skeleton. researchgate.net In contrast, ecdysteroids are polyhydroxylated steroids, typically retaining the full C27, C28, or C29 sterol carbon skeleton. mdpi.com

Key structural distinctions are evident:

Core Skeleton : this compound is based on the tetracyclic triterpenoid lanostane framework. Ecdysteroids are built upon a cholestane-type steroid nucleus. mdpi.comresearchgate.net

Characteristic Groups : Ecdysteroids are characterized by a 14α-hydroxy-7-en-6-one chromophore in the B-ring, which is absent in this compound and other lanostane triterpenoids. mdpi.com

These fundamental architectural differences lead to distinct three-dimensional shapes, which in turn dictate their biological properties and receptor interactions. mdpi.com

Table 1: Structural Comparison of this compound, Triterpenoids, and Ecdysteroids

This table is interactive. Click on the headers to sort.

| Feature | This compound (Lanostane Triterpenoid) | General Triterpenoids | General Ecdysteroids |

| Carbon Skeleton | C30 (Lanostane type) | C30 | C27, C28, or C29 (Steroid type) |

| Core Nucleus | Lanostane | Various (e.g., Oleanane, Ursane, Lanostane) | Cholestane |

| A/B Ring Fusion | trans | Typically trans | cis |

| Characteristic Moiety | Varies; this compound has a specific oxygenation pattern. researchgate.net | Varies by subclass | 14α-hydroxy-7-en-6-one group mdpi.com |

| Natural Source | Marine Sponges (Penares sp.) acs.org | Plants, Fungi, Marine Organisms | Invertebrates (hormones), Plants, Fungi mdpi.com |

Studies have evaluated this compound alongside other closely related triterpenoids isolated from the same source, providing a direct comparison of their biological effects.

In one key study, five lanostane triterpenoids from a Penares sp. sponge, including this compound, were assessed for their neuroprotective effects against paraquat-induced damage in Neuro-2a cells. mdpi.comnih.gov The results showed that while all tested compounds demonstrated some level of neuroprotection, their efficacy varied. This compound and acetylpenasterol were effective at reducing reactive oxygen species (ROS) at concentrations of 1 and 10 μM. mdpi.comnih.gov In contrast, two other related compounds (a 3β-hydroxy epoxylactone and 29-nor-penasterone) only reduced ROS content at the higher concentration of 10 μM. mdpi.comnih.gov

Table 2: Comparative Neuroprotective Activity of Lanostane Triterpenoids in Paraquat-Treated Neuro-2a Cells

This table is interactive. Click on the headers to sort.

| Compound | Class | Effective Concentration for ROS Reduction | Other Noted Effects | Source |

| This compound | Lanostane Triterpenoid | 1 μM, 10 μM | Increased number of neurite-bearing cells. mdpi.com | mdpi.comnih.gov |

| Acetylpenasterol | Lanostane Triterpenoid | 1 μM, 10 μM | Increased viability of PQ-treated cells; induced Hsp70 expression. mdpi.comresearcher.life | mdpi.comnih.gov |

| 29-nor-penasterone | Lanostane Triterpenoid | 10 μM | Increased number of neurite-bearing cells. mdpi.com | mdpi.com |

| 3β-hydroxy-7β,8β-epoxy-5α-lanost-24-en-30,9α-olide | Lanostane Triterpenoid | 10 μM | Reduced ROS content. mdpi.com | mdpi.com |

| 3β-acetoxy-7β,8β-epoxy-5α-lanost-24-en-30,9α-olide | Lanostane Triterpenoid | Not effective | Toxic at 85.7 μM. mdpi.comnih.gov | mdpi.comnih.gov |

Another significant biological activity reported for this compound is its anti-allergic effect. Both this compound and the co-isolated acetylpenasterol were found to inhibit histamine (B1213489) release from rat peritoneal mast cells induced by anti-immunoglobulin (Ig)E in a dose-dependent manner. researchgate.net This activity was also shared by penasterol (B1679222), a related compound from the same sponge. researchgate.net

The mechanisms of action for this compound and related compounds show both overlap and clear divergence.

Triterpenoid Mechanisms : The neuroprotective effects of this compound and related lanostanes are linked to their ability to reduce intracellular ROS levels and diminish mitochondrial dysfunction. nih.gov Furthermore, some of these compounds, including acetylpenasterol, exert their effects by upregulating the expression of heat shock protein 70 (Hsp70), a key component in cellular stress response. mdpi.comresearcher.life The anti-allergic activity of this compound is attributed to the inhibition of IgE-dependent histamine release from mast cells. researchgate.netcabidigitallibrary.org

Ecdysteroid Mechanisms : The mechanisms of ecdysteroids are distinctly different. For instance, the anabolic effects of the prominent phytoecdysteroid, ecdysterone (20-hydroxyecdysone), are not mediated by the androgen receptor as one might expect from a steroid. Instead, research suggests its effects are mediated through binding to the estrogen receptor beta (ERβ). nih.govwada-ama.org This highlights a fundamental mechanistic split: this compound's known activities involve modulating cellular stress and allergic response pathways, while ecdysteroids can act through nuclear hormone receptors to regulate gene expression, similar to vertebrate hormones but targeting different receptors. mdpi.comnih.gov

Analysis of this compound Versus Other Bioactive Natural Products

When compared to a wider array of bioactive natural products, this compound's activities align with those of many anti-inflammatory and anti-allergic compounds. Research has placed this compound in a group of triterpenes, including the well-known ursolic acid and acetylpenasterol, that inhibit histamine release from mast cells. cabidigitallibrary.org This contrasts with other compounds like glycyrrhetinic acid, which was shown to inhibit histamine synthesis. cabidigitallibrary.org

The mechanism of this compound, particularly its ability to reduce ROS, is a common feature among many cytoprotective natural products. mdpi.com However, the specific pathways targeted can differ. For example, while this compound's anti-inflammatory potential is linked to histamine inhibition, other complex natural products may target different mediators. Boswellic acids selectively inhibit the 5-lipoxygenase (5-LOX) pathway, and flavonoids can affect arachidonic acid metabolism more broadly. cabidigitallibrary.org This positions this compound as a bioactive molecule with a specific, rather than a broad-spectrum, mechanism of action within the vast landscape of anti-inflammatory natural products.

Synergistic and Antagonistic Interactions of this compound in Mixtures

The concepts of synergy, where combined substances produce a total effect greater than the sum of their individual effects, and antagonism, where they inhibit each other, are critical in pharmacology. cabidigitallibrary.orgarxiv.org However, based on a review of available academic literature, there are no specific studies that have investigated the synergistic or antagonistic interactions of this compound when used in mixtures with other compounds. Research into such interactions for other natural products is ongoing, but data directly involving this compound has not been published. medicine.dp.uanih.gov Therefore, no detailed research findings or data tables can be presented for this topic.

Future Directions in Penasterone Academic Research

Elucidation of Novel Biological Activities and Molecular Pathways for Penasterone

While initial studies have identified certain biological activities for this compound, a comprehensive understanding of its pharmacological potential is still lacking. Future research efforts should be directed towards high-throughput screening (HTS) against diverse biological targets to uncover novel activities. Beyond simple activity screening, a critical future direction is the detailed elucidation of the molecular pathways through which this compound exerts its effects.

The precise mechanism of action for many bioactive compounds often involves complex interactions with multiple cellular components. nih.govdrugbank.com For instance, the therapeutic effects of some drugs are attributed to their ability to act as non-specific inhibitors of enzymes like phosphodiesterase, leading to a cascade of downstream effects. drugbank.com Similarly, the activity of other compounds can be highly context-dependent, showing efficacy only when specific substrates are present at low concentrations, which may explain apparent selectivity for certain enzymatic pathways like COX-2. nih.gov

Future investigations into this compound should, therefore, employ a combination of molecular biology, proteomics, and genetic techniques to identify its direct binding partners and map the subsequent signaling cascades. This approach will be crucial for understanding its cellular effects, identifying potential therapeutic applications, and discovering biomarkers for its activity.

Advanced Synthetic Strategies for Complex this compound Analogs

The structural complexity of this compound presents both a challenge and an opportunity for medicinal chemists. The development of advanced synthetic strategies is paramount for producing sufficient quantities of the natural product for extensive biological testing and for generating a library of structural analogs. Total synthesis provides a route to confirm the structure of natural products and to create derivatives with potentially improved properties. researchgate.net

Future synthetic research on this compound should explore modern, stereocontrolled reactions to efficiently construct its complex core structure. diva-portal.orgnih.gov Methodologies such as the Pauson-Khand reaction for forming bridged bicyclic systems, or ring-closing metathesis, could offer novel and concise routes to the this compound scaffold. nih.gov The goal of these synthetic endeavors would be twofold: to achieve a scalable total synthesis of this compound and to establish flexible synthetic pathways that allow for the systematic modification of its structure.

Creating a diverse library of this compound analogs would enable comprehensive structure-activity relationship (SAR) studies. These studies are essential for identifying the key structural features required for biological activity and for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

| Hypothetical Analog Series | Synthetic Strategy Focus | Primary Research Goal |

|---|---|---|

| Core Scaffold Modifications | Convergent synthesis, late-stage diversification | Identify essential structural motifs for bioactivity |

| Side-Chain Variations | Cross-coupling reactions, functional group interconversion | Optimize potency and selectivity |

| Stereochemical Analogs | Asymmetric catalysis, chiral pool synthesis | Probe the role of stereochemistry in target binding |

| Labeled Probes (e.g., fluorescent, biotinylated) | Bioorthogonal chemistry | Facilitate mechanism of action studies (e.g., target identification) |

Integration of Multi-Omics Data for Systems-Level Understanding of this compound's Effects

To move beyond a single-target, single-pathway understanding of this compound's effects, future research must adopt a systems biology approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. nih.govfrontiersin.org This high-order regulatory complexity requires systems-level approaches, including network analysis, to be fully understood. nih.govnih.gov A comprehensive systems model can be built to integrate each multi-omics layer, allowing for a more complete picture of the regulatory landscape. nih.gov

A proposed future study would involve treating relevant cell lines or model organisms with this compound and collecting samples over time for multi-omics analysis.

Transcriptomics (RNA-Seq) would reveal changes in gene expression, identifying genes and pathways that are up- or down-regulated by the compound.

Proteomics would quantify changes in protein levels and post-translational modifications, providing insight into the functional cellular response.

Metabolomics would measure changes in small molecule metabolites, offering a direct readout of the compound's impact on cellular metabolism.